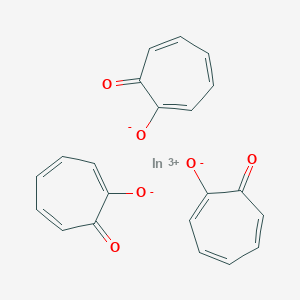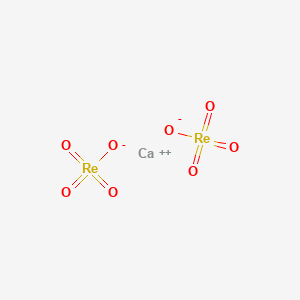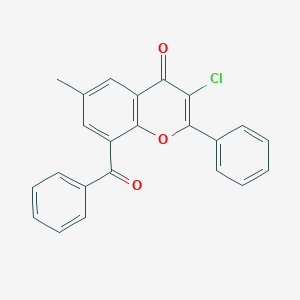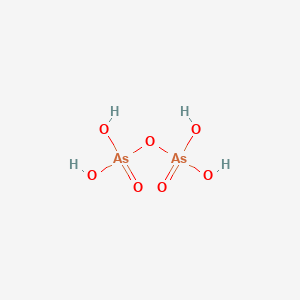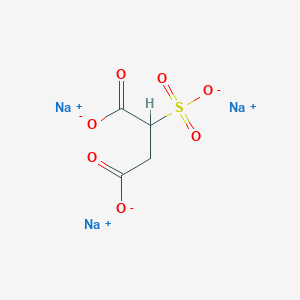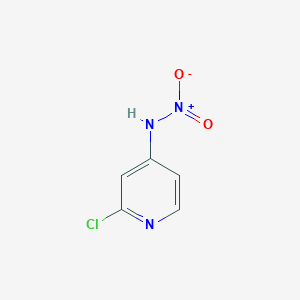
N-(2-氯吡啶-4-基)硝酰胺
描述
Synthesis Analysis
The synthesis of related compounds often involves strategic reactions that yield complex structures with specific functionalities. For example, a study by Qin et al. (2020) details the synthesis of a structurally similar compound, highlighting the importance of 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction techniques in confirming the molecular structure. This approach may be applicable to synthesizing N-(2-chloropyridin-4-yl)nitramide, emphasizing precision in crafting and verifying the target compound's structure (Qin et al., 2020).
Molecular Structure Analysis
The molecular structure of closely related compounds has been extensively studied, revealing intricate details about bonding, geometry, and intramolecular interactions. For instance, the molecular structure and spectral properties of compounds resembling N-(2-chloropyridin-4-yl)nitramide have been elucidated using X-ray diffraction, FTIR, NMR methods, and DFT theoretical calculations, offering insights into their planarity, bond lengths, and angles which could be reflective of N-(2-chloropyridin-4-yl)nitramide's structure (Kyzioł et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving N-(2-chloropyridin-4-yl)nitramide or its analogs could include nitration, chlorination, and interactions with various ligands, leading to the formation of complexes that exhibit unique reactivity patterns. For example, the reactivity of pyridine derivatives under different conditions can yield a variety of products, illustrating the compound's versatile chemical behavior and potential for forming diverse derivatives (Duffy & Laali, 1991).
科学研究应用
抗菌和细胞毒性剂:一项研究使用 4-氯吡啶-26-二羧酸合成了一种镍(II)配合物,并评估了其对几种细菌和真菌的抗菌活性,以及其对不同人类细胞系的细胞毒性作用。该配合物显示出显着的抗菌活性和细胞毒性作用,表明其作为抗菌剂和细胞毒性剂的潜力 (Abdolmaleki 等人,2017).
配合物的生物学表征:另一项研究重点是合成和表征具有 N-(2-氯吡啶-4-基)硝酰胺衍生物的 Ni(II) 和 Cu(II) 配合物。这些配合物对某些细菌没有生物活性,突出了分子结构在决定生物效应中的重要性 (Marinescu 等人,2002).
生物转化和解毒:涉及白腐菌 Phanerochaete sordida YK-624 的研究表明,它可以降解新烟碱类杀虫剂,形成神经毒性降低的代谢物。这项研究突出了使用真菌进行环境解毒的潜力 (Wang 等人,2019).
亲电和亲核性质:一项研究使用 N-(2-氯吡啶-4-基)硝酰胺的衍生物作为亲电体和亲核体合成了化合物。这些化合物被用来探测与果蝇烟碱乙酰胆碱受体的相互作用,证明了它们在神经生物学研究中的潜力 (Zhang 等人,2004).
抗癌和抗氧化活性:一项研究使用 N-((5-氯吡啶-2-基)氨基甲酰基)呋喃-2-甲酰胺(N-(2-氯吡啶-4-基)硝酰胺的衍生物)合成了配合物。对这些配合物的抗癌和抗氧化活性进行了评估,表明它们的治疗潜力 (Yeşilkaynak 等人,2017).
电聚合研究:另一项研究调查了镍酞菁衍生物的电聚合,展示了 N-(2-氯吡啶-4-基)硝酰胺衍生物在材料科学中的潜力,特别是在制造电致变色材料方面 (Yavuz 等人,2011).
光降解研究:研究了使用石墨氮化碳作为催化剂对新烟碱类杀虫剂吡虫啉进行光降解。确定的光产物之一是 N-(2-氯吡啶-4-基)硝酰胺的衍生物,表明在环境修复中的应用 (Liu 等人,2015).
安全和危害
“N-(2-chloropyridin-4-yl)nitramide” is considered hazardous. It can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
N-(2-chloropyridin-4-yl)nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-3-4(1-2-7-5)8-9(10)11/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJOOIQTFYPKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342404 | |
| Record name | 2-Chloro-4-nitroaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14432-13-4 | |
| Record name | 2-Chloro-N-nitro-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14432-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-nitroaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)


